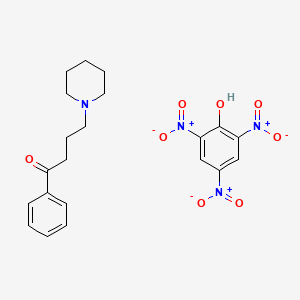
Methylethylsiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylethylsiloxane is a type of organosilicon compound that belongs to the broader class of siloxanes. These compounds are characterized by their silicon-oxygen backbone with organic groups attached to the silicon atoms. This compound is known for its unique properties, which make it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: Methylethylsiloxane can be synthesized through the hydrolytic polycondensation of dichlorosilanes. The process involves the reaction of dichlorosilane with water or methanol, leading to the formation of linear and cyclic oligomeric siloxanes . The reaction conditions typically include the use of cold, concentrated hydrochloric acid to facilitate the hydrolysis .
Industrial Production Methods: In industrial settings, the production of this compound often involves a two-step process starting from dichlorosilanes. The first step is the hydrolysis or methanolysis of dichlorosilane, which produces a mixture of linear and cyclic siloxanes . This mixture is then subjected to further processing to isolate and purify the desired this compound compound.
化学反応の分析
Types of Reactions: Methylethylsiloxane undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of this compound can lead to the formation of silicon dioxide . Additionally, it can participate in hydrosilylation reactions, where it reacts with alkenes or alkynes in the presence of a catalyst to form organosilicon compounds .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong bases, which can degrade the siloxane group to form siloxide salts . Hydrosilylation reactions typically require the presence of a catalyst, such as platinum or rhodium complexes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions yield silicon dioxide, while hydrosilylation reactions produce various organosilicon compounds .
科学的研究の応用
Methylethylsiloxane has a wide range of applications in scientific research due to its unique chemical properties. In chemistry, it is used as a precursor for the synthesis of advanced materials, such as silicone elastomers and resins . In biology and medicine, this compound-based materials are utilized in medical implants and drug delivery systems due to their biocompatibility and stability . Industrially, this compound is employed in the production of coatings, sealants, and lubricants .
作用機序
The mechanism of action of methylethylsiloxane involves its interaction with various molecular targets and pathways. For instance, in hydrosilylation reactions, this compound acts as a hydride donor, transferring hydride ions to unsaturated organic compounds in the presence of a catalyst . This process involves the formation of a transition state complex between the siloxane and the catalyst, followed by the transfer of the hydride ion to the substrate.
類似化合物との比較
Methylethylsiloxane can be compared to other similar siloxane compounds, such as polymethylhydrosiloxane and polydimethylsiloxane. While all these compounds share a silicon-oxygen backbone, they differ in their organic substituents and chemical properties. Polymethylhydrosiloxane, for example, contains hydrogen atoms attached to the silicon, making it a more reactive reducing agent compared to this compound . Polydimethylsiloxane, on the other hand, has methyl groups attached to the silicon, resulting in a more stable and less reactive compound .
Similar Compounds
- Polymethylhydrosiloxane
- Polydimethylsiloxane
- Polyethylsiloxane
This compound stands out due to its unique combination of methyl and ethyl groups, which impart distinct chemical properties and reactivity compared to other siloxanes.
特性
分子式 |
C3H9OSi |
|---|---|
分子量 |
89.19 g/mol |
InChI |
InChI=1S/C3H9OSi/c1-3-5(2)4/h4H,3H2,1-2H3 |
InChIキー |
NDCHKIVDFBYGQB-UHFFFAOYSA-N |
正規SMILES |
CC[Si](C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603856.png)
![3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14603859.png)

![N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B14603874.png)

![4-Methoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14603891.png)





![N-{4-[2-(4-Methylphenoxy)ethoxy]-2-nitrophenyl}acetamide](/img/structure/B14603928.png)
